N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H25N5O2S and its molecular weight is 411.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Potential
Synthesis and Antiexudative Activity : A study highlighted the synthesis of pyrolin derivatives of 2-((4-amino-5-(furan-2-il)-1,2,4-triazol-4H-3-il)-sulfanyl)-N-acetamides, demonstrating significant antiexudative properties in 91% of the newly synthesized derivatives, with five compounds exceeding the reference drug's activity. This indicates the potential for developing new medications with minimized toxicity and enhanced efficacy (Chalenko et al., 2019).
Anticancer and Antimicrobial Activities : Research into the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine and its derivatives showed potential for structural characterization and biological applications, including anticancer and antimicrobial activities (Panchal & Patel, 2011).
Gold (III) and Nickel (II) Metal Ion Complexes : A study synthesized and investigated the behavior of a ligand with gold (III) and nickel (II) metal ions, demonstrating significant cytotoxic effects against breast cancer cell lines. This suggests the possibility of developing effective anticancer agents with low toxicity (Ghani & Alabdali, 2022).
Antiviral and Virucidal Activity : Novel 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were synthesized, showing potential to reduce viral replication of human adenovirus and ECHO-9 virus, highlighting their promise as antiviral agents (Wujec et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and DHFR Enzyme . These enzymes play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively .
Mode of Action
This interaction could potentially inhibit the activity of the target enzymes, leading to the disruption of essential biological processes .
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase would disrupt fatty acid synthesis, while inhibition of DHFR Enzyme would interfere with DNA synthesis . The downstream effects of these disruptions could include impaired cell growth and replication.
Pharmacokinetics
They are metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely include the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis. This could lead to cell death, particularly in bacterial cells .
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-28-18-12-6-5-11-17(18)20-23-24-21(26(20)25-13-7-8-14-25)29-15-19(27)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVEEXREWHLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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